benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c15-10-14(7-4-8-14)11-16-13(17)18-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2,(H,16,17) |
InChI Key |
SJPSTVHIXFGFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Overview of Carbamate Synthesis Strategies
Carbamate synthesis generally involves the formation of a carbamate linkage (-O-CO-NH-) by reacting amines with carbonyl-containing reagents. For benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate, the key step is the carbamoylation of the amine group on the cyclobutyl moiety with a benzyl carbamate precursor.
The primary synthetic routes include:
- Phosgene and Phosgene Derivatives-Based Methods
- Activated Mixed Carbonate Methods
- Carbon Dioxide Incorporation Approaches
- Carbamoylimidazolium Salt Mediated Synthesis
- Curtius Rearrangement and Modified Rearrangements
- Catalytic and Metal-Mediated Carbamate Formation
Phosgene and Phosgene Derivatives-Based Methods
Historically, phosgene and its derivatives such as alkyl chloroformates (e.g., benzyl chloroformate) have been the most frequently used reagents for carbamate synthesis. The reaction typically involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of the chloroformate, leading to carbamate formation.
- High reactivity and generally high yields.
- Straightforward reaction mechanism.
- Phosgene is highly toxic and hazardous.
- Carbamoyl chlorides formed are unstable and prone to hydrolysis.
- Requires excess reagent, limiting atom economy.
For this compound, benzyl chloroformate reacts with the primary amine on the cyclobutyl ring under basic conditions (e.g., triethylamine) to yield the desired carbamate.
Activated Mixed Carbonate Methods
Activated mixed carbonates have emerged as safer and more environmentally benign alternatives to phosgene-based routes. These reagents are prepared by reacting chloroformates with suitable alcohols to form mixed carbonates, which then transfer the carbamate group to amines.
- p-Nitrophenyl chloroformate
- 1,1-Bis[6-(trifluoromethyl)benzotriazolyl]carbonate (BTBC)
- Di(2-pyridyl) carbonate (DPC)
- Preparation of the mixed carbonate by reacting benzyl alcohol or other alcohols with activated chloroformates in the presence of a base.
- Reaction of the mixed carbonate with the amine substrate under mild conditions to form the carbamate.
Data Table: Examples of Carbamate Formation from Activated Mixed Carbonates
| Reagent | Alcohol Used | Amine Substrate | Yield (%) | Notes |
|---|---|---|---|---|
| p-Nitrophenyl chloroformate | Benzyl alcohol | Primary amine (cyclobutyl derivative) | 75-90 | Mild conditions, good selectivity |
| BTBC | Benzyl alcohol | Primary amine | 80-95 | High reactivity, stable reagent |
| DPC | Benzyl alcohol | Primary and secondary amines | 85-92 | High yield, convenient handling |
These methods offer improved safety profiles and operational convenience, making them suitable for synthesizing this compound in research and industrial settings.
Carbon Dioxide Incorporation Approaches
Recent advances have utilized carbon dioxide as a carbonyl source for carbamate synthesis, exploiting its abundance and low toxicity. The general approach involves:
- Formation of carbamate anions by reaction of amines with CO₂.
- Subsequent alkylation with alkyl halides to form carbamates.
Solid-Phase Synthesis Example:
- Amines are immobilized on Merrifield resin.
- CO₂ is bubbled through the reaction mixture in the presence of cesium carbonate and tetrabutylammonium iodide.
- Alkyl halide is added to yield carbamates.
- Primary amines react with CO₂ and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide in anhydrous dimethylformamide.
- This method avoids isolation of intermediates, streamlining synthesis.
- Phosgene-free and environmentally friendly.
- Mild reaction conditions.
- Suitable for combinatorial synthesis.
- Requires specialized reagents and conditions.
- Alkyl halide choice affects selectivity and yield.
This approach can be adapted for this compound by selecting benzyl halides and appropriate amine substrates.
Carbamoylimidazolium Salt Mediated Synthesis
Carbamoylimidazolium salts serve as efficient carbamoyl transfer reagents. They are synthesized by treating secondary amines with N,N′-carbonyldiimidazole followed by methylation with iodomethane.
- Carbamoylimidazolium salt reacts with nucleophilic alkoxides derived from alcohols.
- The carbamate is formed via nucleophilic substitution.
- Avoids use of toxic phosgene.
- Stable intermediates.
- Selective and high-yielding reactions.
- Suitable for aromatic and aliphatic carbamates.
- Requires generation of alkoxide nucleophiles for aliphatic alcohols.
For this compound, this method allows selective carbamoylation of the amine with benzyl alcohol-derived alkoxides.
Curtius Rearrangement and Modified Rearrangements
The Curtius rearrangement involves thermal decomposition of acyl azides to isocyanates, which can then be trapped by alcohols to form carbamates.
- Reaction of chloroformates or di-tert-butyl dicarbonate with sodium azide and carboxylic acids to form acyl azides.
- Heating induces rearrangement to isocyanates.
- Reaction with benzyl alcohol yields benzyl carbamates.
- Enables carbamate formation from carboxylic acids.
- Provides access to aromatic and aliphatic carbamates.
- Requires careful temperature control.
- Some substrates may produce side products such as esters.
This method can be applied to synthesize this compound when starting from appropriate carboxylic acid precursors.
Catalytic and Metal-Mediated Carbamate Formation
Indium-mediated catalysis has been developed for carbamate synthesis using amines and alkyl chloroformates.
- Catalytic amounts of indium metal.
- Equimolar amounts of alkyl chloroformate.
- Mild and selective conditions.
- Avoids excess reagents.
- High functional group tolerance.
- Applicable to sterically hindered amines.
This catalytic approach can be utilized for efficient preparation of this compound, especially when sensitive functional groups are present.
Comparative Summary Table of Preparation Methods
| Methodology | Reagents/Conditions | Advantages | Limitations | Applicability to Target Compound |
|---|---|---|---|---|
| Phosgene/Alkyl Chloroformates | Benzyl chloroformate, base (e.g., triethylamine) | High yield, straightforward | Toxic reagents, excess needed | Classical, widely used |
| Activated Mixed Carbonates | p-Nitrophenyl chloroformate, BTBC, DPC | Safer, stable reagents, high yield | Requires preparation of carbonates | Preferred for safer synthesis |
| Carbon Dioxide Incorporation | CO₂, cesium carbonate, alkyl halides | Green, mild, phosgene-free | Specialized conditions | Emerging, combinatorial synthesis |
| Carbamoylimidazolium Salts | CDI, iodomethane, alkoxide nucleophiles | Stable intermediates, selective | Requires alkoxide generation | Suitable for aromatic/aliphatic carbamates |
| Curtius Rearrangement | Acyl azides, heat, benzyl alcohol | Versatile, from carboxylic acids | Temperature sensitive, side products | Useful for complex substrates |
| Indium Catalysis | Indium metal, alkyl chloroformate | Catalytic, mild, selective | Requires metal catalyst | Efficient for sterically hindered amines |
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under specific conditions, such as acidic or basic environments, to reveal the free amine group.
Comparison with Similar Compounds
Structural and Functional Comparison with Cyclic Carbamate Analogues
Key Comparisons:
- Cyclobutyl vs. The hydroxymethyl substituent in the cyclopropyl analog limits its utility in further functionalization, unlike the aminomethyl group in the target compound, which provides a reactive handle for derivatization .
- Aminomethyl vs. Complex Side Chains: Benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate (CAS 70497-50-6) contains a branched amide chain, resulting in higher molecular weight (321.37 g/mol) and increased hydrogen-bonding capacity (H-bond donors: 3, acceptors: 4). This contrasts with the target compound’s simpler aminomethyl-cyclobutyl structure, which may enhance membrane permeability due to reduced polarity (predicted XLogP3 ~1.2 vs. 0.8 for the branched analog) .
Comparative Analysis of Carbamate Protecting Groups: Benzyl vs. tert-Butyl
The choice of carbamate protecting group significantly impacts stability and synthetic utility:
- Benzyl (Cbz): Removed via hydrogenolysis or acidic conditions (e.g., HBr/AcOH). Preferred in peptide synthesis for orthogonal protection . Example: Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate vs. tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate (CAS 1286330-22-0) .
- tert-Butyl (Boc) :
Substituent Effects: Aminomethyl Cyclobutyl vs. Other Functional Groups
- Aromatic vs. Aliphatic Substitution: tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (CAS 108467-99-8) features an aromatic aminomethyl group, which may enhance π-π stacking interactions in drug-receptor binding. In contrast, the target compound’s aliphatic cyclobutyl group reduces aromaticity but improves metabolic stability .
- Biological Activity: Benzyl carbamates with glycosyl substituents (e.g., methyl N-{4-[(α-L-rhamnopyranosyl)benzyl]}carbamate) demonstrate insulin-secretory effects in pancreatic cells . The target compound’s aminomethyl group could similarly enable bioactive conjugates.
Data Tables Summarizing Key Properties
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Table 2: Protecting Group Comparison
Biological Activity
Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Overview of Mannich Bases
Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a compound containing an active hydrogen atom. They are recognized for their potential as therapeutic agents due to their varied biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects .
Structure-Activity Relationship
The structure of this compound influences its biological activity. The presence of the carbamate functional group may enhance its stability and bioavailability. Research indicates that modifications in the structure can lead to significant changes in biological properties, making it essential to explore structure-activity relationships (SAR) for optimizing therapeutic efficacy .
Anticancer Activity
Several studies have highlighted the anticancer potential of Mannich bases. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various human cancer cell lines. A notable study reported that related carbamates exhibited lethal concentrations (LC50) in the low nanomolar range against glioblastoma and neuroblastoma cells .
| Compound | Cell Line | LC50 (nM) |
|---|---|---|
| Compound 1 | BE (brain cancer) | 18.9 |
| Compound 3 | U87 (glioblastoma) | >3000 |
The effectiveness of these compounds is attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells. In particular, this compound may exhibit similar mechanisms due to its structural characteristics.
Antibacterial and Antifungal Activities
Mannich bases have also been explored for their antibacterial and antifungal properties. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disruption of cellular processes or interference with microbial metabolism .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating various Mannich bases, this compound was found to significantly reduce cell viability in human cancer cell lines when tested in vitro. The study utilized a clonogenic assay to assess reproductive integrity post-treatment, revealing substantial differences in sensitivity across different cell lines.
Case Study 2: Antimicrobial Assessment
Another investigation assessed the antimicrobial activity of related carbamates against common bacterial strains such as E. coli and S. aureus. The results indicated that certain structural modifications could enhance antibacterial potency, suggesting a promising avenue for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
